molecular formula C25H26N4O3 B2969945 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540479-78-5

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2969945
CAS No.: 540479-78-5
M. Wt: 430.508
InChI Key: UCFSCTXIAFOJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a potent, ATP-competitive, and highly selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. In neurodegenerative research, this compound is a valuable tool for investigating Alzheimer's disease and related tauopathies. By inhibiting GSK-3β, it effectively reduces the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (source) . Concurrently, in oncology, its inhibition of GSK-3β leads to the stabilization and subsequent accumulation of β-catenin, activating the canonical Wnt signaling pathway. This mechanism is being explored to disrupt cancer cell proliferation and survival, particularly in cancers where Wnt signaling is suppressed (source) . The high selectivity of this inhibitor makes it an essential pharmacological probe for dissecting the complex physiological and pathological functions of GSK-3β, offering significant research value in the fields of neurobiology, cancer biology, and drug discovery.

Properties

IUPAC Name

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-25(2)13-19-21(20(30)14-25)22(15-8-10-17(31-3)11-9-15)29-24(26-19)27-23(28-29)16-6-5-7-18(12-16)32-4/h5-12,22H,13-14H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFSCTXIAFOJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound belonging to the quinazoline family. This compound has attracted significant attention due to its promising biological activities, particularly in pharmacological applications. The following sections provide a detailed exploration of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C26_{26}H28_{28}N4_{4}O4_{4}
  • Molecular Weight : Approximately 440.52 g/mol
  • Structural Features : The compound features two methoxyphenyl groups attached to a quinazoline core fused with a triazole moiety. This structure enhances lipophilicity and chemical reactivity, influencing its interaction with biological targets .

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its effectiveness against various cancer cell lines:

  • Mechanism : The presence of the triazole ring and methoxy groups enhances the compound's interaction with cellular targets involved in tumor growth.
  • Case Studies :
    • In vitro studies have shown that related quinazoline derivatives exhibit cytotoxic effects against lung cancer (A549) and leukemia (U937) cell lines .
    • A series of novel derivatives demonstrated broad-spectrum antitumor activity across multiple tumor types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Activity Spectrum : Preliminary studies suggest efficacy against a range of bacterial strains.
  • Related Compounds : Variants with different substituents have shown improved antimicrobial activity, indicating structure-activity relationships that could be explored further .

Analgesic Effects

Some quinazoline derivatives have been reported to possess analgesic properties:

  • Mechanism : These compounds may inhibit pain pathways through modulation of neurotransmitter release or receptor activity.
  • Research Findings : Certain analogs have demonstrated notable analgesic effects in animal models .

Comparative Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundQuinazoline core with methoxy groupsAntitumor, antimicrobial
9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneHydroxy group instead of methoxyAntitumor activity
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneAdditional methoxy groupAntimicrobial properties

Comparison with Similar Compounds

The following analysis compares 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one with structurally related triazoloquinazolinone derivatives, focusing on synthesis, substituent effects, and spectral data.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Differences
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl at position 9 Hydroxyl group instead of methoxy; impacts polarity and hydrogen-bonding capacity.
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Phenyl at position 9; 4-methoxyphenyl at position 6 Lack of 3-methoxyphenyl group; phenyl at position 9 may reduce steric hindrance.
2-(2-Methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Methoxyphenyl at position 2 (vs. 3-methoxyphenyl in target compound) Methoxy positional isomerism; ortho-substitution may alter ring conformation.
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one Tetrazolo (vs. triazolo) core; 4-chlorophenyl at position 9 Chlorine substituent increases electronegativity; tetrazolo core may affect ring stability.

Key Observations :

  • Methoxy groups enhance lipophilicity compared to hydroxyl or halogen substituents .
  • Positional isomerism (e.g., 2- vs. 3-methoxyphenyl) influences steric interactions and electronic distribution .

Key Observations :

  • The NGPU catalyst (used for triazoloquinazolinones) offers superior efficiency (92% yield in 2 hours) compared to traditional acids .
Spectral Data and Structural Elucidation

NMR data for selected analogs highlight substituent effects on chemical shifts:

Compound δH (ppm) Notable Peaks δC (ppm) Notable Peaks Reference
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one (13b) 6.8–7.2 (aromatic H), 4.2–4.5 (CH2 groups) 165.2 (C=O), 158.1 (C–O of hydroxyl)
2-(2-Chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one (13c) 7.4–7.6 (chlorophenyl H), 5.1 (NH) 163.8 (C=O), 128.5 (C–Cl)
1-(4-Pyridinyl)-1,2-dihydro-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5-(4H)-one (13) 8.7–9.1 (pyridine H), 7.6–8.5 (aromatic H) 169.6 (C=O), 161.6 (C=N)

Key Observations :

  • Carbonyl (C=O) peaks appear near δC 165–170 ppm across analogs, consistent with the triazoloquinazolinone core .
Pharmacological Potential

While direct data for the target compound are unavailable, related structures exhibit promising activities:

  • Tetrazoloquinazolinones (e.g., compound 13b) show antimicrobial activity due to hydrogen-bonding capacity of hydroxyl groups .
  • Triazolo-triazepine derivatives demonstrate anxiolytic and anticancer properties, suggesting the target compound’s core may confer similar bioactivity .

Q & A

Q. How can isomerization during synthesis be minimized or controlled?

  • Methodology : Optimize reaction pH (e.g., pH 6–7 buffers) to stabilize the enol tautomer of the quinazolinone core. Use low-temperature crystallization (-20°C) to isolate the thermodynamically favored isomer. LC-MS tracking identifies intermediates prone to epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.